molecular formula C21H22FN3O3S2 B2781071 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683770-36-7

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2781071
CAS No.: 683770-36-7
M. Wt: 447.54
InChI Key: BEJPIPXWCKKNEN-XTQSDGFTSA-N
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Description

This compound features a benzothiazole core substituted with a fluorine atom at position 6 and a methyl group at position 2. The (E)-configured imine linkage connects the benzothiazole to a benzamide moiety, which is further modified by a sulfonyl group attached to a 2-methylpiperidine ring.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-14-5-3-4-12-25(14)30(27,28)17-9-6-15(7-10-17)20(26)23-21-24(2)18-11-8-16(22)13-19(18)29-21/h6-11,13-14H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJPIPXWCKKNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of transglutaminases and its anticancer properties. This article delves into the compound's biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C20H22FN3O2S\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

It features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer effects. The presence of the sulfonyl group enhances its pharmacological profile.

Research indicates that the compound acts primarily as an inhibitor of transglutaminases , enzymes involved in various cellular processes, including apoptosis and cell differentiation. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.

Case Study: Anticancer Activity

In a study evaluating various benzothiazole derivatives, compounds similar to the target compound exhibited significant anticancer activity. Specifically, compounds with structural similarities demonstrated the ability to induce apoptosis via activation of procaspase-3 to caspase-3, crucial for programmed cell death .

In Vitro Studies

The biological evaluation of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide included assays to determine its efficacy against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

CompoundCell LineIC50 (μM)Mechanism
Target CompoundU9375.2Procaspase-3 activation
Similar Compound AMCF-76.6Procaspase-3 activation
Similar Compound BU9374.0Caspase activation

These results indicate that the target compound exhibits potent anticancer properties, particularly through its ability to activate apoptotic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that specific functional groups within the compound significantly influence its biological activity. The benzothiazole ring is essential for maintaining high potency against cancer cell lines, while modifications to the sulfonamide group can enhance selectivity and reduce off-target effects .

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs from the provided evidence include benzothiazole derivatives with trifluoromethyl, methoxy, or aryl substituents, as well as variations in linker chemistry (e.g., acetamide vs. sulfonyl benzamide). Below is a comparative analysis:

Feature Target Compound Analogues (EP3348550A1) Analogues
Benzothiazole Substituents 6-fluoro, 3-methyl 6-trifluoromethyl 4-fluoro (e.g., 1215321-47-3) or unsubstituted
Linker Chemistry (E)-imine-linked benzamide with sulfonyl-piperidine Acetamide-linked phenyl/methoxyphenyl Thioacetamide-linked pyridazine-thiazole or dimethylaminoethyl
Sulfonamide Group Present (4-((2-methylpiperidin-1-yl)sulfonyl)) Absent Present in some (e.g., piperidin-1-ylsulfonyl in 1215321-47-3)
Electronic Effects Moderate electron-withdrawing (fluoro) + steric hindrance (methyl) Strong electron-withdrawing (trifluoromethyl) Variable (e.g., dimethylaminoethyl introduces basicity)

Implications for Drug-Likeness

  • Solubility : The sulfonyl group in the target compound enhances polarity, likely improving aqueous solubility compared to ’s acetamide-linked analogs .
  • Metabolic Stability : The 6-fluoro and 3-methyl groups may reduce oxidative metabolism compared to trifluoromethyl-substituted benzothiazoles, which are prone to defluorination .
  • Target Selectivity : The 2-methylpiperidine sulfonamide could confer selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases) over kinases targeted by methoxyphenyl acetamides .

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